Methyl 6-bromopyrazine-2-carboxylate
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of pyrazine chemistry, which traces its origins to the mid-nineteenth century. The foundational work in pyrazine synthesis began with Laurent's preparation of tetraphenylpyrazine in 1855, marking the first recorded synthesis of any pyrazine derivative. This initial breakthrough established the groundwork for subsequent investigations into pyrazine chemistry that would eventually lead to the development of substituted pyrazine derivatives.
The systematic exploration of pyrazine derivatives gained momentum through the pioneering work of Staedel and Rugheimer in 1876, who developed what became known as the Staedel-Rugheimer pyrazine synthesis. This methodology involved the reaction of 2-chloroacetophenone with ammonia to form amino ketones, which were subsequently condensed and oxidized to yield pyrazine structures. The Gutknecht pyrazine synthesis, developed in 1879, provided an alternative approach to pyrazine formation through self-condensation reactions, further expanding the synthetic toolkit available to researchers.
The nomenclature for pyrazine compounds underwent significant clarification through the work of Widman in the late nineteenth century, who established a systematic classification system for azines. This systematic approach created the foundation for understanding pyrazine derivatives as part of the broader diazine family, specifically classifying them as para-diazines due to the positioning of nitrogen atoms within the ring structure.
Significance in Heterocyclic Chemistry
This compound holds particular significance within heterocyclic chemistry due to its unique combination of structural features that exemplify the versatility of the pyrazine scaffold. Pyrazine itself is characterized as a heterocyclic aromatic organic compound with a symmetrical molecular structure belonging to the D2h point group, distinguishing it from other diazine isomers such as pyridazine and pyrimidine. The incorporation of a bromine substituent at the 6-position and a methyl ester group at the 2-position creates a compound with enhanced reactivity and synthetic utility.
The pyrazine ring system demonstrates lower basicity compared to pyridine, pyridazine, and pyrimidine, which influences its chemical behavior and reactivity patterns. This reduced basicity, combined with the electron-withdrawing effects of both the bromine atom and the ester functional group, creates a compound with distinctive electronic properties that are valuable in various synthetic applications. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, while the ester group offers opportunities for further functionalization through hydrolysis, reduction, or transesterification reactions.
The aromatic character of the pyrazine ring contributes to the overall stability of this compound while maintaining sufficient reactivity for synthetic transformations. This balance between stability and reactivity makes it an ideal intermediate for the construction of more complex heterocyclic systems. The compound's structure allows for participation in various cross-coupling reactions, particularly palladium-catalyzed processes that utilize the bromine substituent as a leaving group.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting both the pyrazine core structure and the specific substitution pattern. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 40155-34-8. Alternative nomenclature includes 6-bromo-2-pyrazinecarboxylic acid methyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid.
The molecular formula C6H5BrN2O2 indicates the presence of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The structural arrangement places the bromine substituent at position 6 of the pyrazine ring, while the carboxylate ester group occupies position 2. This substitution pattern creates a 1,4-relationship between the two functional groups, maximizing their electronic interaction through the aromatic system.
Classification of this compound places it within several overlapping categories: it belongs to the broader class of heterocyclic compounds due to the nitrogen-containing ring system, specifically within the diazine subclass as a pyrazine derivative. The presence of the bromine atom classifies it as an organobromine compound, while the ester functional group places it within the category of carboxylic acid derivatives. The European Community number 833-293-6 provides additional regulatory identification for commercial and research applications.
Research Importance and Applications
This compound demonstrates significant research importance across multiple domains of contemporary chemistry, particularly in pharmaceutical development and advanced organic synthesis. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in the development of compounds targeting neurological disorders and anti-inflammatory agents. Its structural features make it particularly valuable for creating drug candidates that require precise electronic and steric properties within their molecular frameworks.
In pharmaceutical research, the compound's applications extend to the development of anti-cancer therapeutics, where the pyrazine scaffold has shown promise in creating molecules with enhanced biological activity. The bromine substituent provides a reactive handle for introducing diverse functional groups through cross-coupling reactions, enabling medicinal chemists to explore structure-activity relationships systematically. Research has demonstrated that pyrazine derivatives, including brominated variants, can serve as building blocks for compounds with significant biological activities.
The compound finds extensive application in agrochemical research, where it contributes to the development of pesticides and herbicides with improved efficacy and environmental profiles. The pyrazine core structure is known to interact with various biological targets in pest organisms, making it a valuable scaffold for crop protection chemistry. The specific substitution pattern in this compound allows for the fine-tuning of biological activity while maintaining favorable physical and chemical properties.
Material science applications represent another significant area where this compound contributes to research advancement. The compound is employed in creating advanced polymers and coating materials that require specific electronic properties derived from the pyrazine heterocycle. The bromine substituent allows for controlled polymerization reactions and cross-linking processes that are essential in developing materials with enhanced durability and performance characteristics.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNSTNYSMCKCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681025 | |
| Record name | Methyl 6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-34-8 | |
| Record name | Methyl 6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyrazine-2-carboxylic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent . The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromopyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative.
Oxidation Reactions: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the reduced pyrazine derivative.
Oxidation Reactions: The major product is pyrazine-2-carboxylic acid or its derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
Methyl 6-bromopyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. Its unique structural features facilitate the development of bioactive molecules targeting neurological disorders and other medical conditions .
Case Study: Favipiravir Synthesis
Favipiravir, an antiviral medication, has been synthesized using this compound as a precursor. The synthesis involves multiple steps, with recent advancements improving yields significantly. For instance, a three-step strategy yielded an overall conversion rate of approximately 34%, showcasing the compound's importance in pharmaceutical chemistry .
Agricultural Chemistry
Agrochemical Formulation
This compound is utilized in formulating agrochemicals, particularly as herbicides and insecticides. Its effectiveness in pest control enhances agricultural productivity while being environmentally friendly due to its rapid degradation in soil and water .
| Application Type | Description |
|---|---|
| Herbicides | Effective in controlling weeds |
| Insecticides | Targets various agricultural pests |
Material Science
Development of Polymers and Coatings
this compound is explored for its potential in creating novel materials such as polyimides. These materials are valued for their thermal stability and resistance to environmental factors, making them suitable for high-temperature applications in industries like aerospace and automotive .
Polymer Production
The compound acts as a monomer in synthesizing polyimides used for adhesives, coatings, and composites. Its role as a catalyst in polyurethane production further emphasizes its versatility within material science .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibitors and receptor binding mechanisms. This research contributes to understanding various biochemical pathways and disease mechanisms .
Analytical Chemistry
Standard Reference Material
The compound is also used as a standard reference material in analytical chemistry. It aids in the accurate quantification of related compounds within complex mixtures, enhancing the reliability of analytical techniques employed in research laboratories .
Mechanism of Action
The mechanism of action of methyl 6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position and the carboxylate ester group at the 2-position contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows for interactions with enzymes and receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl 6-bromopyrazine-2-carboxylate with structurally related pyrazine carboxylates, focusing on substitution patterns, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
Methyl 5-bromopyrazine-2-carboxylate (CAS: 210037-58-4)
- Structure : Bromine at position 5, methyl ester at position 2.
- Key Differences : The bromine substitution at position 5 instead of 6 alters electronic effects and steric hindrance. This positional isomer may exhibit distinct reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings due to differing accessibility of the bromine atom .
- Applications : Like its 6-bromo analog, it serves as a pharmaceutical intermediate but may yield different regioselectivity in downstream reactions .
Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS: 1166827-91-3)
- Structure : Bromine at position 6, methyl ester at position 2, and an additional methyl group at position 4.
- The molecular formula is C₈H₇BrN₂O₂, with a slightly higher molecular weight (245.06 g/mol) .
- Applications : Used in drug discovery for synthesizing compounds with enhanced lipophilicity, which may improve membrane permeability in bioactive molecules .
Ethyl 5-bromopyrazine-2-carboxylate (CAS: 36070-83-4)
Halogen and Functional Group Replacements
Methyl 6-chloropyrazine-2-carboxylate
- Structure : Chlorine at position 6 instead of bromine.
- Key Differences : Chlorine is a weaker leaving group than bromine, reducing efficacy in cross-coupling reactions. However, it may offer cost advantages in synthesis .
- Applications : Less common in metal-catalyzed reactions but useful in electrophilic substitutions where milder conditions are required .
Methyl 6-(ethylamino)pyrazine-2-carboxylate (CAS: 1528085-68-8)
- Structure: Ethylamino group at position 6 instead of bromine.
- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This substitution shifts reactivity toward nucleophilic rather than electrophilic pathways .
- Applications: Potential use in kinase inhibitor development, where amino groups can interact with active-site residues .
Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4)
- Structure: Bromine at position 6 and an amino group at position 3.
- Key Differences: The amino group at position 3 provides a site for further functionalization (e.g., acylation). The dual substitution (bromo and amino) allows for orthogonal reactivity in multi-step syntheses .
- Applications : Versatile intermediate in combinatorial chemistry for generating diverse molecular libraries .
Physicochemical and Reactivity Comparison
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound | 40155-34-8 | C₇H₅BrN₂O₂ | 231.05 | Br (C6), COOCH₃ (C2) | High reactivity in cross-coupling |
| Methyl 5-bromopyrazine-2-carboxylate | 210037-58-4 | C₇H₅BrN₂O₂ | 231.05 | Br (C5), COOCH₃ (C2) | Altered regioselectivity in reactions |
| Methyl 6-bromo-5-methylpyrazine-2-carboxylate | 1166827-91-3 | C₈H₇BrN₂O₂ | 245.06 | Br (C6), CH₃ (C5), COOCH₃ (C2) | Steric hindrance reduces reaction rates |
| Ethyl 5-bromopyrazine-2-carboxylate | 36070-83-4 | C₈H₇BrN₂O₂ | 245.06 | Br (C5), COOC₂H₅ (C2) | Enhanced lipophilicity |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 | C₇H₆BrN₃O₂ | 244.05 | Br (C6), NH₂ (C3), COOCH₃ (C2) | Dual functionality for multi-step synthesis |
Biological Activity
Methyl 6-bromopyrazine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H6BrN2O2 and features a bromine atom at the 6-position of the pyrazine ring. Its structure contributes to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BrN2O2 |
| CAS Number | 6966-01-4 |
| Appearance | Light yellow to brown powder |
| Melting Point | 172.0 - 176.0 °C |
| Purity | >98% (by gas chromatography) |
Antiviral Properties
Research indicates that pyrazine derivatives, including this compound, may exhibit antiviral activity. For instance, T-1106, a related pyrazine derivative, demonstrated efficacy against yellow fever virus (YFV) in animal models, suggesting that compounds with similar structures could also possess antiviral properties .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Research on other pyrazine derivatives has revealed their ability to inhibit cholinesterases, which are important targets in Alzheimer's disease therapy . The unique structural features of this compound could enable similar interactions with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves bromination of pyrazine derivatives followed by esterification processes. One notable synthetic route involves the use of Selectfluor® as a fluorination agent in a multi-step synthesis aimed at producing favipiravir, where this compound serves as a key intermediate .
Case Studies
- Favipiravir Synthesis : In a study conducted by FUJIFILM Toyama Chemical Company, this compound was utilized in the synthesis of favipiravir. The overall yield varied depending on the synthetic route employed, highlighting the compound's role as an important intermediate in antiviral drug development .
- Antiviral Efficacy Study : T-1106 was tested for its effectiveness against YFV, showing that pyrazines can significantly improve survival rates in infected models when administered post-infection . This suggests that this compound could be explored for similar antiviral applications.
Q & A
Q. Designing a robust catalytic system for cross-coupling reactions using this compound
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
